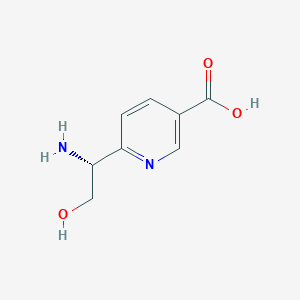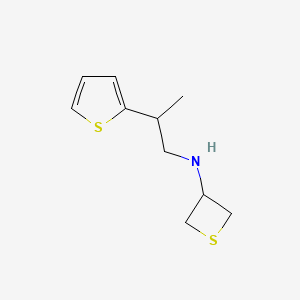
(E)-1,2-Bis(3,5-dimethylthiophen-2-yl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,2-Bis(3,5-dimethylthiophen-2-yl)ethene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two 3,5-dimethylthiophen-2-yl groups attached to an ethene backbone in the (E)-configuration, indicating that the substituents are on opposite sides of the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-Bis(3,5-dimethylthiophen-2-yl)ethene typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylthiophene.
Formation of the Ethene Backbone: The thiophene rings are coupled to an ethene backbone using a cross-coupling reaction, such as the Heck reaction or the Wittig reaction.
Reaction Conditions: These reactions are usually carried out in the presence of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,2-Bis(3,5-dimethylthiophen-2-yl)ethene can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming the corresponding alkane.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding alkane.
Substitution: Halogenated derivatives or other substituted thiophenes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes.
Mécanisme D'action
The mechanism of action of (E)-1,2-Bis(3,5-dimethylthiophen-2-yl)ethene would depend on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, affecting their function.
Electronic Properties: In organic electronics, the compound’s conjugated system allows it to conduct electricity or emit light when subjected to an electric field.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1,2-Bis(thiophen-2-yl)ethene: Lacks the methyl groups on the thiophene rings.
(E)-1,2-Bis(3,5-dimethylphenyl)ethene: Contains phenyl rings instead of thiophene rings.
Uniqueness
(E)-1,2-Bis(3,5-dimethylthiophen-2-yl)ethene is unique due to the presence of methyl groups on the thiophene rings, which can influence its chemical reactivity and physical properties, such as solubility and electronic characteristics.
Propriétés
Formule moléculaire |
C14H16S2 |
|---|---|
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
2-[(E)-2-(3,5-dimethylthiophen-2-yl)ethenyl]-3,5-dimethylthiophene |
InChI |
InChI=1S/C14H16S2/c1-9-7-11(3)15-13(9)5-6-14-10(2)8-12(4)16-14/h5-8H,1-4H3/b6-5+ |
Clé InChI |
IAGMEUYTNQWSKY-AATRIKPKSA-N |
SMILES isomérique |
CC1=CC(=C(S1)/C=C/C2=C(C=C(S2)C)C)C |
SMILES canonique |
CC1=CC(=C(S1)C=CC2=C(C=C(S2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid hydrochloride](/img/structure/B13040357.png)





![Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13040392.png)
![(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040403.png)
![1-(2-Hydroxyethyl)-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13040404.png)
